4-(diethylamino)butanoic acid

Catalog No.
S703042
CAS No.
63867-13-0
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(diethylamino)butanoic acid

CAS Number

63867-13-0

Product Name

4-(diethylamino)butanoic acid

IUPAC Name

4-(diethylamino)butanoic acid

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11)

InChI Key

XUDAWBWSOYRMRW-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(=O)O

Canonical SMILES

CCN(CC)CCCC(=O)O

4-(Diethylamino)butanoic acid, with the chemical formula C8_8H17_{17}NO2_2 and CAS number 63867-13-0, is an organic compound characterized by the presence of a diethylamino group attached to a butanoic acid backbone. This compound is structurally related to butyric acid, which is known for its role in various biological processes. The unique diethylamino substitution imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

There is no current information available on the specific mechanism of action of Butyric acid, 4-(diethylamino)- in biological systems.

  • Acidity: The carboxylic acid group suggests potential skin and eye irritation [].
  • Diethylamino group: Depending on the overall structure, this group could have mild basic or irritant properties [].

Information on the scientific research applications of Butyric acid, 4-(diethylamino)- (also known as 4-(diethylamino)butanoic acid) is currently limited. PubChem, a database of chemical information from the National Institutes of Health (), lists the compound but does not contain any entries for biological activities or research references [].

  • Antimicrobial activity: The combination of a carboxylic acid group (butyric acid) and a secondary amine (diethylamino) suggests the molecule may have antimicrobial properties. Many compounds with this functional group configuration exhibit activity against bacteria and fungi. Research would be needed to determine if Butyric acid, 4-(diethylamino)- possesses similar properties.
  • Organic synthesis: The molecule may be useful as a building block in organic synthesis due to its functional groups. The carboxylic acid group can participate in condensation reactions to form more complex molecules, while the amine group can be involved in various alkylation reactions.
, including:

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically employed for this purpose.
  • Reduction: Reduction reactions can convert the compound into alcohols or amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of various derivatives.

The major products formed from these reactions include carboxylic acids and ketones from oxidation, alcohols and amines from reduction, and compounds with different functional groups from substitution.

4-(Diethylamino)butanoic acid is believed to interact with biological targets similarly to butyric acid, which acts as an endogenous agonist of the human hydroxycarboxylic acid receptor 2 (HCA2), a G protein-coupled receptor. This interaction suggests potential roles in metabolic regulation and signaling pathways. Moreover, like butyric acid, it may be involved in the production of short-chain fatty acids that are crucial for gut health and metabolic processes.

The synthesis of 4-(diethylamino)butanoic acid typically involves the reaction of butyric acid with diethylamine. This reaction is performed under controlled conditions to ensure the formation of the desired product. A common method includes using a dehydrating agent to facilitate the reaction between butyric acid and diethylamine. In industrial settings, large-scale synthesis often employs similar methods with additional purification steps such as distillation and crystallization to achieve high purity and yield .

4-(Diethylamino)butanoic acid has various applications in both research and industrial contexts:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting metabolic disorders or receptor modulation.
  • Chemical Synthesis: It can be used as a building block for synthesizing other compounds in organic chemistry.
  • Research: Its role in biochemical pathways makes it a subject of interest in studies related to metabolism and cellular signaling .

Studies on 4-(diethylamino)butanoic acid's interactions primarily focus on its biochemical pathways similar to those of butyric acid. Research indicates that it may influence metabolic processes through receptor-mediated actions. The exact mechanisms remain an area of ongoing investigation, particularly regarding its effects on gut microbiota and short-chain fatty acid production.

Several compounds are structurally or functionally similar to 4-(diethylamino)butanoic acid:

  • 4-(Dimethylamino)butanoic acid: Similar structure but contains a dimethylamino group instead of a diethylamino group. This substitution alters its reactivity and biological properties.
  • Butyric acid: The parent compound without any amino substitution; serves as a baseline for understanding the effects of amino substitutions on biological activity.
  • Propionic acid: A shorter-chain carboxylic acid that shares some chemical properties but lacks the amino functionality.

Uniqueness

The presence of the diethylamino group in 4-(diethylamino)butanoic acid distinguishes it from these similar compounds by influencing its solubility, reactivity, and interaction with biological targets. This unique substitution enhances its potential utility in various applications within pharmaceuticals and chemical synthesis .

XLogP3

-1.4

Other CAS

42060-21-9
63867-13-0

Dates

Modify: 2023-08-15

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